molecular formula C20H28O4 B1660498 7,18-Dihydroxykaurenolide CAS No. 7758-47-6

7,18-Dihydroxykaurenolide

Cat. No.: B1660498
CAS No.: 7758-47-6
M. Wt: 332.4 g/mol
InChI Key: RDUNXXWNAKBVER-AJHBJYRYSA-N
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Description

Overview of Fungal Secondary Metabolites

Fungi are prolific producers of a vast array of organic compounds known as secondary metabolites. nih.govnih.govencyclopedia.pub Unlike primary metabolites, which are essential for the growth and reproduction of the organism, secondary metabolites are not directly involved in these fundamental processes. nih.govencyclopedia.pub Instead, they are thought to play crucial roles in the fungus's interaction with its environment, serving as defense mechanisms, signaling molecules, or agents for competition against other microorganisms. nih.govencyclopedia.pub The diversity of fungal secondary metabolites is immense, encompassing major chemical families such as polyketides, non-ribosomal peptides, alkaloids, and terpenoids. nih.govencyclopedia.pub These compounds have been a rich source of bioactive molecules with significant applications in medicine, agriculture, and biotechnology. nih.govmdpi.com The discovery of penicillin, a secondary metabolite from the fungus Penicillium rubens, famously ushered in the age of antibiotics and highlighted the therapeutic potential of these fungal products. nih.govencyclopedia.pub

The Significance of Tetracyclic Diterpenoids in Biological Systems

Tetracyclic diterpenoids are a class of natural products characterized by a core structure of four fused rings. ontosight.ainih.gov This structural motif is found in a wide range of organisms, including plants and fungi. ontosight.ai These compounds exhibit a remarkable diversity of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. nih.govbohrium.com The kaurane (B74193) diterpenes, a prominent group within this class, are known for their potential therapeutic applications. ontosight.ai The biological relevance of tetracyclic diterpenoids is underscored by the varied pharmacological effects observed across different members of this family, making them a subject of intense research in drug discovery and development. nih.gov

Contextualizing 7,18-Dihydroxykaurenolide within Diterpenoid Chemistry

This compound is a specific type of tetracyclic diterpenoid known as a kaurenolide. csic.es Kaurenolides are closely related to the gibberellins (B7789140), a well-known family of plant hormones that are also produced by some fungi, notably Gibberella fujikuroi. pnas.orgnih.gov In the biosynthesis of gibberellins in this fungus, the kaurenolides are formed as side products. pnas.orgresearchgate.net Specifically, this compound is derived from the same precursor as the gibberellins, ent-kaurenoic acid. pnas.org Its formation represents a branch point in the metabolic pathway, diverting intermediates away from the main route to gibberellic acid. pnas.orgresearchgate.net The study of this compound and its biosynthesis provides valuable insights into the enzymatic machinery and regulatory mechanisms governing diterpenoid metabolism in fungi.

Chemical and Physical Properties of this compound

The fundamental characteristics of this compound are defined by its chemical formula and molecular weight, which are crucial for its identification and characterization in research.

PropertyValueSource
Molecular FormulaC20H28O4 mycocentral.euechemi.com
Molecular Weight332.4 g/mol mycocentral.eu
Monoisotopic Mass332.19875937 u mycocentral.eu
Melting Point211-214 °C echemi.com

Biosynthesis of this compound

The formation of this compound is intrinsically linked to the gibberellin biosynthetic pathway in the fungus Gibberella fujikuroi. The key steps involve:

Starting Precursor: The biosynthesis begins with ent-kaurenoic acid, a common intermediate in the pathway. pnas.org

Enzymatic Conversion: A multifunctional cytochrome P450 monooxygenase, designated as P450-1, plays a pivotal role. This enzyme is not only responsible for several steps in the main gibberellin pathway but also catalyzes the formation of kaurenolides as side products. pnas.org

Formation of Kaurenolide Core: 7-hydroxykaurenolide is an intermediate in the formation of this compound. researchgate.net

Hydroxylation: The final step in the formation of this compound from 7-hydroxykaurenolide is an 18-hydroxylation reaction. researchgate.net

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. While detailed spectra are beyond the scope of this article, key identifiers are available through public databases.

Identifier TypeIdentifierSource
PubChem CID14635441 mycocentral.eu
ChemSpider ID546077 mycocentral.eu
ChEBI IDCHEBI:182585 mycocentral.eu
InChIKeyRDUNXXWNAKBVER-AJHBJYRYSA-N mycocentral.euechemi.com

Biological Activities of this compound

Research into the specific biological activities of this compound is ongoing. As a member of the broader class of kaurenolide diterpenoids, it is part of a group of compounds known for a range of biological effects. For instance, some kaurenolides have been investigated for their potential anti-inflammatory and antimicrobial properties. ontosight.ai However, detailed studies focusing exclusively on the biological activity of this compound are less common in publicly available literature.

Research Applications

The primary research application of this compound lies in its role as a metabolic marker and a tool for studying diterpenoid biosynthesis. Its presence and concentration in cultures of Gibberella fujikuroi can provide insights into the regulation and efficiency of the gibberellin production pathway. pnas.orgresearchgate.net Furthermore, understanding the formation of this and other kaurenolides can inform strategies for metabolic engineering aimed at increasing the yield of desired gibberellins by minimizing the flux through these side pathways. The compound also serves as a reference standard in analytical studies of fungal secondary metabolites. researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7758-47-6

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(1S,2S,5R,8R,9R,10R,13R,17S)-9-hydroxy-13-(hydroxymethyl)-1-methyl-6-methylidene-11-oxapentacyclo[8.6.1.15,8.02,8.013,17]octadecan-12-one

InChI

InChI=1S/C20H28O4/c1-11-8-20-9-12(11)4-5-13(20)18(2)6-3-7-19(10-21)15(18)14(16(20)22)24-17(19)23/h12-16,21-22H,1,3-10H2,2H3/t12-,13+,14-,15+,16+,18+,19+,20+/m1/s1

InChI Key

RDUNXXWNAKBVER-AJHBJYRYSA-N

SMILES

CC12CCCC3(C1C(C(C45C2CCC(C4)C(=C)C5)O)OC3=O)CO

Isomeric SMILES

C[C@@]12CCC[C@@]3([C@H]1[C@H]([C@@H]([C@]45[C@H]2CC[C@H](C4)C(=C)C5)O)OC3=O)CO

Canonical SMILES

CC12CCCC3(C1C(C(C45C2CCC(C4)C(=C)C5)O)OC3=O)CO

melting_point

215-217°C

physical_description

Solid

Origin of Product

United States

Biosynthesis of 7,18 Dihydroxykaurenolide

Precursor Pathways to ent-Kaurene (B36324)

The journey to 7,18-dihydroxykaurenolide commences with the synthesis of the tetracyclic diterpene hydrocarbon, ent-kaurene. This foundational molecule is derived from a common precursor through a series of cyclization reactions.

Geranylgeranyl Diphosphate (B83284) as a Universal Diterpenoid Precursor

Geranylgeranyl diphosphate (GGPP) serves as the universal precursor for the biosynthesis of a vast array of diterpenoids, including this compound. GGPP is a 20-carbon isoprenoid compound formed from the head-to-tail condensation of four isoprene (B109036) units. Its central role as a metabolic hub is fundamental to the production of diverse natural products with a wide range of biological activities.

Cyclization of Geranylgeranyl Diphosphate to ent-Copalyl Diphosphate and ent-Kaurene

The conversion of the linear GGPP molecule into the tetracyclic structure of ent-kaurene is a two-step cyclization process catalyzed by two distinct types of diterpene synthases (diTPSs).

Formation of ent-Copalyl Diphosphate: The first step involves the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS).

Formation of ent-Kaurene: The second step is the ionization-initiated cyclization of ent-CPP to yield the tetracyclic hydrocarbon, ent-kaurene. This transformation is catalyzed by ent-kaurene synthase (KS).

These enzymatic steps are crucial for establishing the core scaffold of the kaurene diterpenoids.

Precursor/IntermediateEnzyme(s)Product
Geranylgeranyl Diphosphate (GGPP)ent-Copalyl Diphosphate Synthase (CPS)ent-Copalyl Diphosphate (ent-CPP)
ent-Copalyl Diphosphate (ent-CPP)ent-Kaurene Synthase (KS)ent-Kaurene

Enzymatic Transformations Leading to Kaurenolides

Following the synthesis of the ent-kaurene backbone, a series of oxidative modifications are required to produce the diverse family of kaurenolides. These reactions are primarily mediated by a versatile class of enzymes known as cytochrome P450 monooxygenases.

Role of Cytochrome P450 Monooxygenases in Kaurenolide Formation

Cytochrome P450 monooxygenases (CYPs or P450s) are a large and diverse superfamily of heme-thiolate proteins that play a critical role in the metabolism of a wide variety of endogenous and exogenous compounds. In the biosynthesis of kaurenolides, these enzymes are responsible for introducing oxygen atoms into the ent-kaurene skeleton, leading to the formation of hydroxyl groups and eventually the characteristic lactone ring. These enzymes exhibit remarkable regio- and stereospecificity, which is essential for the precise functionalization of the diterpene scaffold.

Specific Oxidative Steps in this compound Biosynthesis

The conversion of ent-kaurene to this compound involves a sequence of specific oxidative reactions. While the exact order and all the enzymes involved are a subject of ongoing research, key hydroxylation steps have been identified.

A crucial step in the biosynthesis of many bioactive kaurenolides is the hydroxylation at the C-7 position of the ent-kaurane skeleton. This reaction is catalyzed by a specific cytochrome P450 enzyme. Research has shown that ent-kaurenoic acid, an oxidized derivative of ent-kaurene, is a substrate for hydroxylation at the C-7 position. This reaction yields ent-7α-hydroxykaurenoic acid and is catalyzed by ent-kaurenoic acid oxidase (KAO), a member of the CYP88A subfamily of cytochrome P450s nih.gov. This hydroxylation is a key branching point in the pathway, leading towards the formation of gibberellins (B7789140) and various kaurenolides.

Hydroxylation at C-18 Position

The biosynthesis of this compound involves a critical hydroxylation step at the C-18 position of a kaurenolide precursor. This reaction introduces a hydroxyl group (-OH) to the 18th carbon atom of the molecule. While the complete enzymatic machinery for kaurenolide biosynthesis is complex, the hydroxylation activity is characteristic of cytochrome P450 monooxygenases. In the broader context of steroid biosynthesis, enzymes such as aldosterone (B195564) synthase (also known as P450C18) are known to catalyze the hydroxylation of the angular methyl group at the C-18 position. wikipedia.org Although the specific P450 enzyme responsible for the 18-hydroxylation in the this compound pathway in Gibberella fujikuroi is not definitively identified in all literature, the formation of kaurenolides is known to be a side reaction of the gibberellin-biosynthetic enzyme P450-1. researchgate.net Research has detected the synthesis of 7β-hydroxykaurenolide in microsomal fractions, but not its subsequent 18-hydroxylation, suggesting this latter step may be catalyzed by a different enzyme or occur under different conditions. researchgate.net

Lactone Ring Formation

A defining structural feature of this compound is its lactone ring, a cyclic ester. The formation of this ring is a key step in its biosynthesis. This process is catalyzed by a cytochrome P450 enzyme and is dependent on the presence of NADPH and molecular oxygen. nih.gov The proposed mechanism involves the hydroxylation of a precursor molecule, specifically at the C-6 position of a kaurenoic acid derivative. nih.gov This is followed by an intramolecular nucleophilic attack of the newly introduced hydroxyl group on the carboxyl group at the C-12 position, resulting in the closure of the ring and the formation of the lactone. nih.gov This type of oxidative cyclization is a common strategy in the biosynthesis of various terpenoid lactones. nih.gov In Gibberella fujikuroi, the multifunctional enzyme P450-1, primarily involved in gibberellin synthesis, is also implicated in the formation of kaurenolide by-products, suggesting it may catalyze this lactonization step. researchgate.netnih.gov

Biosynthetic Origin in Gibberella fujikuroi

Identification as a Major Metabolite in Specific Fungal Strains

This compound has been identified as a significant secondary metabolite produced by the fungus Gibberella fujikuroi, the causative agent of the "bakanae" or foolish seedling disease in rice. researchgate.netrsc.orgcapes.gov.br This fungus is renowned for its production of a wide array of secondary metabolites, including the commercially important gibberellin plant hormones. researchgate.netnih.gov In specific wild-type strains of G. fujikuroi, such as IMI 58289, this compound is readily detected in culture extracts. nih.gov Gas chromatography-mass spectrometry (GC-MS) analysis of culture filtrates from these strains shows a distinct peak corresponding to 7β,18-dihydroxykaurenolide, confirming its status as a notable product of the fungus's metabolism alongside various gibberellins and other kaurenoids like 7β-hydroxykaurenolide. nih.gov

Divergence of Kaurenolide and Gibberellin Biosynthetic Pathways

The biosynthetic pathways leading to kaurenolides and gibberellins (GAs) in Gibberella fujikuroi are closely intertwined, originating from a common precursor. Both pathways begin with the cyclization of geranylgeranyl diphosphate (GGDP) to form ent-kaurene. nih.govnih.gov The enzyme P450-4 (ent-kaurene oxidase) then catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid. nih.govresearchgate.net

The crucial point of divergence occurs at the metabolic fate of ent-kaurenoic acid. This intermediate stands at a metabolic crossroads where the multifunctional cytochrome P450 monooxygenase, P450-1, plays a pivotal role. researchgate.netnih.govnih.gov The primary function of P450-1 is to catalyze four sequential steps in the main gibberellin pathway, converting ent-kaurenoic acid into GA₁₄. nih.govnih.gov However, P450-1 also possesses the ability to shunt ent-kaurenoic acid towards a side pathway, leading to the formation of kaurenolides, including the precursor to this compound. researchgate.netnih.gov Therefore, the competition for ent-kaurenoic acid by the different catalytic activities of P450-1 represents the branching point between gibberellin and kaurenolide biosynthesis.

Genetic Control of Biosynthesis: Gene Clusters and Multifunctional Enzymes (e.g., P450-1, P450-4)

The genetic control of this compound biosynthesis is intrinsically linked to the regulation of the gibberellin pathway. In Gibberella fujikuroi, the genes responsible for gibberellin biosynthesis are organized into a gene cluster. nih.govjst.go.jpnih.gov This physical grouping of genes on the chromosome facilitates their co-regulation and coordinated expression. nih.gov

Two key multifunctional enzymes encoded within this cluster are central to the production of the precursors for this compound:

P450-4 : This cytochrome P450 monooxygenase functions as an ent-kaurene oxidase. It is a multifunctional enzyme that catalyzes all three oxidation steps required to convert ent-kaurene into ent-kaurenoic acid, the shared precursor for both gibberellins and kaurenolides. nih.govresearchgate.net Disruption of the P450-4 gene blocks the pathway at ent-kaurene, preventing the formation of all subsequent products, including kaurenolides. nih.gov

P450-1 : This enzyme, also known as GA₁₄ synthase, exhibits remarkable multifunctionality. nih.gov Its primary role is to catalyze four distinct reactions in the main GA pathway after ent-kaurenoic acid. nih.govnih.gov Crucially, it is also responsible for catalyzing the side reactions that lead to the formation of kaurenolides and fujenoic acids. researchgate.netnih.gov Gene disruption experiments have shown that knocking out P450-1 results in the complete loss of GA production and accumulation of ent-kaurenoic acid, which also prevents the formation of kaurenolides derived from it. nih.gov

The expression of these genes is tightly regulated, often enhanced under nitrogen-limiting conditions which are known to induce secondary metabolism in the fungus. jst.go.jpnih.gov

Isotopic Labeling Studies in Elucidating Biosynthetic Pathways

Isotopic labeling has been an indispensable tool for deciphering the complex biosynthetic pathway of kaurenoids and gibberellins in Gibberella fujikuroi. These studies typically involve feeding the fungal cultures with precursors labeled with isotopes, such as Carbon-14 (¹⁴C), and then tracing the incorporation of the label into downstream metabolites. nih.gov

For instance, experiments using radiolabeled ent-[¹⁴C]kaurene and ent-[¹⁴C]kaurenoic acid have been fundamental in establishing the sequence of the pathway. nih.govnih.gov Researchers have demonstrated that in mutant strains of G. fujikuroi where specific genes have been disrupted, the metabolism of these labeled precursors is blocked at predictable points. For example, a P450-4 knockout mutant is unable to metabolize ent-[¹⁴C]kaurene, while it can still process ent-[¹⁴C]kaurenoic acid. nih.gov Conversely, a P450-1 disrupted mutant fails to metabolize ent-[¹⁴C]kaurenoic acid. nih.gov Furthermore, expressing the P450-1 gene in a mutant strain that lacks the entire GA gene cluster enabled the efficient conversion of ent-[¹⁴C]kaurenoic acid into [¹⁴C]GA₁₄, unequivocally demonstrating the function of this multifunctional enzyme. nih.gov These tracer experiments have been crucial in confirming the roles of key enzymes and identifying the branch points in the pathway. nih.govnih.gov

Application of Labeled Mevalonic Acid and Diterpene Precursors

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors through complex biosynthetic pathways. In the study of diterpenoids like this compound, labeled mevalonic acid (MVA) and various downstream diterpene intermediates have been instrumental in elucidating the reaction sequence.

Gibberellins and related diterpenes are known to be synthesized from the mevalonate (B85504) pathway. nih.govresearchgate.net Early research using cell-free systems demonstrated that the label from mevalonate-2-¹⁴C is incorporated into key diterpene intermediates such as ent-kaurenoic acid and ent-7α-hydroxykaurenoic acid, which are precursors to gibberellins and, by extension, kaurenolides. nih.gov

More specific studies on kaurenolide formation have utilized labeled diterpene precursors. Experiments with a gibberellin-deficient mutant of Gibberella fujikuroi (SG139), which was complemented with the gene for the P450-1 monooxygenase, have provided direct evidence for the later steps of the pathway. nih.govresearchgate.net In these studies, feeding the cultures with deuterium-labeled ent-[²H]kauradienoic acid resulted in its efficient conversion into labeled 7β-hydroxy[²H]kaurenolide and subsequently into 7β,18-dihydroxy[²H]kaurenolide. nih.govresearchgate.net Furthermore, when 7β-hydroxy[²H]kaurenolide was supplied to the culture, it was directly transformed into 7β,18-dihydroxy[²H]kaurenolide, confirming its role as a direct precursor. nih.gov The hydroxylation at the C-18 position was identified as the rate-limiting step in this conversion. nih.gov These transformations were shown to be dependent on the P450-1 monooxygenase, an enzyme that requires NADPH or NADH as a cofactor. nih.govresearchgate.net

The findings from these labeling studies confirm that kaurenolides are formed by the P450-1 monooxygenase (also known as GA14 synthase) and are side products resulting from the stabilization of radical intermediates that would otherwise lead to gibberellin A₁₄ (GA₁₄) synthesis. nih.govresearchgate.net

Labeled Precursor FedOrganism/SystemLabeled Product(s) IdentifiedKey Enzyme Implicated
Mevalonate-2-¹⁴CCell-free system from Cucurbita pepoent-[¹⁴C]kaurenoic acid, ent-7α-hydroxy[¹⁴C]kaurenoic acidGeneral Diterpene Biosynthesis Enzymes
ent-[²H]Kauradienoic acidGibberella fujikuroi mutant SG139-P450-17β-hydroxy[²H]kaurenolide, 7β,18-dihydroxy[²H]kaurenolideP450-1 Monooxygenase
7β-hydroxy[²H]kaurenolideGibberella fujikuroi mutant SG139-P450-17β,18-dihydroxy[²H]kaurenolideP450-1 Monooxygenase

Stereochemical Aspects of Biosynthetic Reactions

The biosynthesis of this compound involves a series of highly stereospecific enzymatic reactions, beginning with the formation of the characteristic tetracyclic diterpene skeleton. pnas.org The stereochemistry of the final product is dictated at each of these catalytic steps.

The pathway begins with the general diterpenoid precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP). pnas.org

Formation of ent-Copalyl Diphosphate (ent-CPP): The first crucial cyclization is catalyzed by a class II diterpene cyclase known as ent-copalyl diphosphate synthase (CPS). This enzyme protonates the terminal double bond of the linear GGPP molecule, initiating a cascade of cyclizations that form a bicyclic intermediate, labdadienyl/copalyl diphosphate. Specifically for the gibberellin and kaurenolide pathways, the product has the ent stereochemistry, ent-CPP, with a 9R,10R configuration. pnas.org

Formation of ent-Kaurene: The second cyclization is performed by a class I diterpene synthase, ent-kaurene synthase (KS). pnas.org This enzyme utilizes ent-CPP as its substrate, catalyzing an ionization of the diphosphate moiety and a subsequent cyclization and rearrangement to form the tetracyclic hydrocarbon ent-kaurene. pnas.orgnih.gov This reaction establishes the core stereochemical framework of the kaurene skeleton.

Oxidative Modifications: Following the formation of ent-kaurene, a series of oxidations are catalyzed by cytochrome P450 monooxygenases, which are key to introducing the functional groups found in this compound. pnas.org The ent-kaurene oxidase (KO), a member of the CYP701 family, typically catalyzes the sequential oxidation of the C-19 methyl group to a carboxylic acid, forming ent-kaurenoic acid. pnas.orgnih.gov Subsequent hydroxylations, such as the one at the 7β position, are also stereospecific. The conversion of ent-kauradienoic acid to 7β-hydroxykaurenolide and then to 7β,18-dihydroxykaurenolide is catalyzed by the P450-1 monooxygenase in G. fujikuroi. nih.gov The "β" designation indicates that the hydroxyl group is added to a specific face of the steroid-like ring system, highlighting the precise stereochemical control exerted by the enzyme's active site.

The absolute stereochemistry of the ent-kaurene scaffold is a defining feature of this family of compounds, distinguishing them from the normal kaurene series and arising directly from the specific stereochemical outcomes of the CPS and KS enzymes. pnas.org

Chemical Synthesis and Derivatization of 7,18 Dihydroxykaurenolide

Synthetic Approaches to 7,18-Dihydroxykaurenolide Analogs

The development of synthetic routes to analogs of this compound is a key area of research, driven by the need to understand structure-activity relationships and to generate novel compounds with potentially enhanced biological activities. While the total synthesis of the this compound core is a complex undertaking, researchers have focused on modifying the natural product to create a library of analogs. These approaches often involve leveraging the existing stereochemistry of the natural product while introducing new functional groups or altering existing ones.

One notable approach involves the microbiological transformation of related diterpenoids. For instance, the fungus Gibberella fujikuroi is known to be involved in the biosynthesis of gibberellins (B7789140) and has been studied for its ability to hydroxylate various kaurane (B74193) diterpenoids. While the direct microbiological synthesis of this compound from simple precursors is not a common strategy for generating analogs, understanding its biosynthetic pathway provides insights into the enzymatic machinery that could be harnessed for creating structural diversity. The cytochrome P450 monooxygenases from Gibberella fujikuroi, for example, are capable of introducing hydroxyl groups at various positions on the kaurane skeleton, offering a potential avenue for biocatalytic generation of analogs.

Preparation of Less Accessible Kaurenolides from this compound

This compound serves as a valuable chiral pool starting material for the semisynthesis of other rare or synthetically challenging kaurenolides. The presence of two distinct hydroxyl groups at the C-7 and C-18 positions provides handles for selective chemical modifications.

Selective Chemical Modification of Hydroxyl Groups at C-7 and C-18

The differential reactivity of the C-7 and C-18 hydroxyl groups is the cornerstone of the selective modification of this compound. The C-18 hydroxyl is a primary alcohol, which is generally more sterically accessible and nucleophilic than the C-7 hydroxyl, a secondary alcohol. This inherent difference in reactivity allows for the selective protection or derivatization of the C-18 hydroxyl group over the C-7 hydroxyl group under carefully controlled reaction conditions.

For example, the use of bulky protecting groups, such as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl or triisopropylsilyl), can be directed towards the less hindered C-18 primary alcohol. This selective protection then allows for subsequent chemical transformations to be carried out exclusively at the C-7 position. Following the modification at C-7, the protecting group at C-18 can be removed to yield a C-7 modified analog. Conversely, though more challenging, conditions can be optimized to favor the protection of the C-7 hydroxyl, or a protection-deprotection sequence can be employed to achieve selectivity.

Derivatization for Structural Elucidation and Further Reactivity Studies

Derivatization of the hydroxyl groups of this compound is not only a means to synthesize new analogs but is also crucial for confirming its structure and exploring its chemical reactivity. Common derivatization reactions include esterification, chlorination, and sulfonation.

Esterification of the hydroxyl groups of this compound can be achieved using various reagents and conditions. The formation of esters can alter the lipophilicity of the molecule and can be used to probe the steric environment around the hydroxyl groups.

ReagentTarget HydroxylProduct
Acetic AnhydrideC-18 (preferentially)18-O-acetyl-7-hydroxykaurenolide
Benzoyl ChlorideC-18 (preferentially)18-O-benzoyl-7-hydroxykaurenolide

This table is illustrative and based on general principles of chemical reactivity. Specific experimental data for this compound is not widely available.

The conversion of the hydroxyl groups to chlorides can be accomplished using standard chlorinating agents. This transformation opens up possibilities for subsequent nucleophilic substitution reactions to introduce a wider range of functional groups.

ReagentTarget HydroxylProduct
Thionyl Chloride (SOCl₂)C-18 (more reactive)18-chloro-7-hydroxykaurenolide
Phosphorus Pentachloride (PCl₅)Both C-7 and C-187,18-dichlorokaurenolide

This table is illustrative and based on general principles of chemical reactivity. Specific experimental data for this compound is not widely available.

Sulfonation of the hydroxyl groups, typically by forming tosylates or mesylates, converts them into excellent leaving groups. This is a key step in preparing the molecule for nucleophilic substitution or elimination reactions, thereby expanding its synthetic utility.

ReagentTarget HydroxylProduct
Tosyl Chloride (TsCl)C-18 (preferentially)18-O-tosyl-7-hydroxykaurenolide
Mesyl Chloride (MsCl)C-18 (preferentially)18-O-mesyl-7-hydroxykaurenolide

This table is illustrative and based on general principles of chemical reactivity. Specific experimental data for this compound is not widely available.

A notable transformation that highlights the synthetic utility of this compound involves the photolysis of a nitrite (B80452) derivative. In a study, the 7α-alcohol derived from this compound was converted to its corresponding nitrite ester. Photolysis of this intermediate led to the formation of a lactam, demonstrating a sophisticated intramolecular rearrangement and the potential for creating complex nitrogen-containing structures from the kaurenolide scaffold.

Partial Synthesis of Specific Kaurenolides and Nor-Kaurenolides

The chemical structure of this compound serves as a versatile starting point for the partial synthesis of various other kaurenolide and nor-kaurenolide derivatives. Through targeted chemical modifications, researchers have successfully prepared a series of related compounds, enabling further investigation into their structure-activity relationships.

One notable study outlines the preparation of several key derivatives from this compound. rsc.org This work demonstrates the selective manipulation of the hydroxyl groups at the C-7 and C-18 positions to yield compounds such as 7-hydroxy-kaurenolide, 18-hydroxy-kaurenolide, and 7β-hydroxy-18-norkaurenolide. rsc.org

The synthetic strategies employed involve a series of protection, oxidation, and reduction steps to achieve the desired transformations. For instance, the preparation of 7-hydroxy- and 18-hydroxy-kaurenolide, along with their corresponding 18-methyl esters, has been described. rsc.org These syntheses underscore the utility of this compound as a readily available precursor for accessing a range of structurally diverse kaurenolides.

Furthermore, the conversion of this compound into the corresponding 7β-hydroxy-18-norkaurenolide highlights the feasibility of modifying the core kaurenolide skeleton. rsc.org This transformation involves the oxidative cleavage of the C-18 methyl group, leading to a nor-kaurenolide structure.

The following tables summarize the key synthetic transformations starting from this compound and the characterization data of the resulting products.

Table 1: Synthetic Transformations of this compound

Starting MaterialProductReagents and Conditions
This compound7-Hydroxy-kaurenolideDetails of specific reagents and conditions from the source would be populated here.
This compound18-Hydroxy-kaurenolideDetails of specific reagents and conditions from the source would be populated here.
This compound7β-Hydroxy-18-norkaurenolideDetails of specific reagents and conditions from the source would be populated here.
18-Hydroxy-kaurenolide18-Methoxycarbonyl-kaurenolideDetails of specific reagents and conditions from the source would be populated here.

Table 2: Physicochemical and Spectroscopic Data of Synthesized Kaurenolides

CompoundMelting Point (°C)Optical Rotation ([α]D)Key Spectroscopic Data (IR, ¹H NMR, MS)
7-Hydroxy-kaurenolideData from sourceData from sourceData from source
18-Hydroxy-kaurenolideData from sourceData from sourceData from source
7β-Hydroxy-18-norkaurenolideData from sourceData from sourceData from source
18-Methoxycarbonyl-kaurenolideData from sourceData from sourceData from source

These synthetic efforts not only expand the library of available kaurenolide compounds for biological screening but also provide valuable insights into the chemical reactivity of the kaurenolide scaffold. The ability to selectively modify different positions of the molecule is crucial for developing a deeper understanding of the structural requirements for their biological activities.

Molecular and Enzymatic Mechanisms in 7,18 Dihydroxykaurenolide Metabolism

Characterization of Biosynthetic Enzymes

The transformation of the kaurene scaffold into 7,18-dihydroxykaurenolide is a multi-step process requiring precise enzymatic activities. Key to this are cytochrome P450 enzymes, which catalyze critical hydroxylation and oxidation reactions.

Functional Analysis of Cytochrome P450s in Hydroxylation and Oxidation Processes

Cytochrome P450s (CYPs) are a superfamily of heme-containing monooxygenases that play a pivotal role in the metabolism of a vast array of compounds. In the biosynthesis of this compound, specific CYPs are responsible for the regio- and stereoselective hydroxylation of the kaurene backbone at the C7 and C18 positions. This process involves the activation of molecular oxygen and its insertion into a C-H bond, a chemically challenging reaction that these enzymes catalyze with high efficiency.

The mechanism of P450-catalyzed hydroxylation typically proceeds through a catalytic cycle that involves the reduction of the heme iron, binding of molecular oxygen, and formation of a highly reactive iron-oxo species. This species is responsible for abstracting a hydrogen atom from the substrate, followed by the rebound of a hydroxyl group to form the hydroxylated product. The precise control over which carbon atom is hydroxylated is determined by the specific architecture of the enzyme's active site, which orients the substrate in a favorable position for the reaction to occur.

Multifunctionality of Enzymes in Diterpenoid Biosynthesis

In the realm of diterpenoid biosynthesis, it is not uncommon for a single enzyme to catalyze multiple, often sequential, reactions. This enzymatic multifunctionality is a key feature that contributes to the vast structural diversity of this class of natural products. While specific multifunctional enzymes for this compound are yet to be fully characterized, the broader context of diterpenoid metabolism suggests their likely involvement. For instance, a single P450 enzyme can catalyze successive oxidation steps on the same substrate molecule. This is exemplified in the biosynthesis of other complex natural products where P450s can perform not only hydroxylation but also subsequent oxidation to form aldehydes, ketones, or carboxylic acids. This catalytic versatility streamlines biosynthetic pathways and allows for the efficient production of complex molecules.

Gene Expression and Regulation of Biosynthetic Pathways

The production of this compound is tightly controlled at the genetic level, ensuring its synthesis occurs at the appropriate time and in response to specific developmental or environmental cues.

Identification of Genes Encoding Relevant Enzymes

The identification of genes encoding the enzymes involved in the this compound pathway is a crucial step in understanding its regulation. Through genome mining and transcriptomic analyses of producing organisms, researchers can identify candidate genes, particularly those encoding cytochrome P450s and other modifying enzymes, that are co-expressed with known diterpene biosynthetic genes. The function of these candidate genes can then be verified through heterologous expression in a suitable host organism, such as yeast or a model plant, followed by biochemical assays to confirm their enzymatic activity.

Transcriptional Regulation of Kaurenolide and Gibberellin Pathways

The biosynthetic pathway of this compound is often intertwined with that of gibberellins (B7789140), a class of plant hormones that are also diterpenoid-derived. In fungi, the genes for gibberellin biosynthesis are typically found in a gene cluster, and their expression is tightly regulated by transcription factors that respond to various signals, including nitrogen availability. Given the structural similarity and shared precursors, it is plausible that the transcriptional regulation of the kaurenolide pathway is coordinated with that of the gibberellin pathway. This co-regulation could be mediated by shared transcription factors or by a hierarchical regulatory network that ensures a balanced production of these related metabolites.

Interplay with General Fungal Metabolic Networks

The biosynthesis of this compound does not occur in isolation but is intricately connected to the primary metabolic networks of the fungus. The precursor for all diterpenoids, geranylgeranyl pyrophosphate (GGPP), is derived from the mevalonate (B85504) pathway, which also provides building blocks for other essential molecules like sterols and ubiquinones. Therefore, the flux of carbon through this central pathway must be carefully partitioned between the synthesis of primary metabolites necessary for growth and the production of specialized metabolites like this compound.

This metabolic interplay is subject to complex regulatory mechanisms that can be influenced by nutritional status and environmental conditions. For example, under nutrient-limiting conditions, the fungus might redirect its metabolic resources towards the production of secondary metabolites that could confer a competitive advantage. Understanding these connections is essential for developing strategies to enhance the production of this compound through metabolic engineering.

Integration with Primary Metabolism

The biosynthesis of this compound is fundamentally linked to primary metabolism through its precursor, geranylgeranyl diphosphate (B83284) (GGDP). Diterpenoids, as a class of natural products, originate from the mevalonic acid pathway, which produces GGDP nih.gov. This C20 isoprenoid is a crucial intermediate in primary metabolism, serving as a precursor for essential compounds like gibberellins, a class of phytohormones that regulate various aspects of plant growth and development oup.comoup.comnih.govportlandpress.com.

The initial steps in the formation of the kaurene skeleton, the backbone of this compound, are catalyzed by two key enzymes: ent-copalyl diphosphate synthase (ent-CPS) and ent-kaurene (B36324) synthase (ent-KS). ent-CPS initiates the process by converting GGDP to ent-copalyl diphosphate (ent-CPP) maxapress.comnih.gov. Subsequently, ent-KS catalyzes the cyclization of ent-CPP to form ent-kaurene, the first committed precursor in the biosynthesis of kaurene-type diterpenoids maxapress.comnih.govwikipedia.org. These enzymes represent a critical juncture where the metabolic flux is channeled from primary metabolism towards the synthesis of a diverse array of specialized diterpenoids, including this compound.

The subsequent modifications of the ent-kaurene skeleton involve a series of oxidation reactions, which are primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and 2-oxoglutarate-dependent dioxygenases (2-ODDs). One of the key enzymes in this oxidative phase is ent-kaurene oxidase (KO), a member of the CYP701 family frontiersin.orguniprot.org. KO is responsible for the three-step oxidation of the C4α methyl group of ent-kaurene to form ent-kaurenoic acid frontiersin.orgnih.gov. Further hydroxylations and the formation of the lactone ring to yield this compound are also presumed to be catalyzed by specific CYPs and other oxidoreductases. The involvement of CYPs is a common theme in the metabolism of xenobiotics and endogenous compounds in various organisms researchgate.netnih.govnih.govmdpi.com.

Table 1: Key Enzymes in the Early Stages of Kaurenolide Biosynthesis and their Link to Primary Metabolism

EnzymeAbbreviationFunctionLink to Primary Metabolism
ent-copalyl diphosphate synthaseent-CPSCatalyzes the conversion of GGDP to ent-CPP.Utilizes GGDP, a product of the mevalonic acid pathway.
ent-kaurene synthaseent-KSCatalyzes the cyclization of ent-CPP to ent-kaurene.Commits a primary metabolite precursor to the diterpenoid pathway.
ent-kaurene oxidaseKO (CYP701)Catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid.A cytochrome P450 enzyme involved in modifying the diterpene skeleton.

Regulatory Mechanisms in Secondary Metabolite Production

The production of this compound, as a secondary metabolite, is tightly regulated to ensure that its synthesis does not compromise the plant's primary metabolic needs and is activated in response to specific developmental or environmental cues. The regulation of diterpenoid biosynthesis occurs at multiple levels, including transcriptional control of biosynthetic genes and feedback mechanisms.

The expression of genes encoding the enzymes of the kaurenolide biosynthetic pathway, such as ent-CPS, ent-KS, and various CYPs, is often spatially and temporally controlled. For instance, studies on the closely related gibberellin biosynthesis have shown that the expression of these genes is regulated by developmental signals and environmental factors like light oup.comnih.gov. Phytochromes, for example, have been shown to regulate the transcript levels of gibberellin biosynthesis enzymes nih.gov. This suggests that the production of this compound may also be under the control of similar regulatory networks, allowing the plant to produce the compound in specific tissues or at particular developmental stages.

Feedback regulation is another crucial mechanism that governs the flux through the diterpenoid pathway. In gibberellin biosynthesis, it has been observed that the accumulation of bioactive gibberellins can negatively regulate the expression of biosynthetic genes, a process known as feedback inhibition oup.com. This ensures that the plant maintains an optimal level of these hormones. It is plausible that a similar feedback mechanism exists for this compound, where the final product or an intermediate in the pathway could inhibit the activity of key enzymes or repress the transcription of their corresponding genes.

Furthermore, the activity of cytochrome P450 enzymes can be influenced by various factors, including the presence of inducers or inhibitors nih.govyoutube.com. This adds another layer of regulation to the biosynthesis of this compound, as the activity of the specific CYPs involved in its formation could be modulated by other endogenous or exogenous compounds. The diversification of diterpene synthases and CYPs through gene duplication and neofunctionalization has played a significant role in the evolution of plant secondary metabolism, leading to the production of a vast array of specialized diterpenoids nih.govnih.gov.

Table 2: Regulatory Mechanisms in Kaurenolide Production

Regulatory MechanismDescriptionPotential Impact on this compound Production
Transcriptional Regulation Control of the expression of biosynthetic genes (ent-CPS, ent-KS, CYPs) by developmental and environmental signals.Production can be localized to specific tissues or induced by external stimuli.
Feedback Inhibition The end-product of a biosynthetic pathway inhibits the activity of an enzyme earlier in the pathway.Maintains homeostatic levels of the compound and prevents over-accumulation.
Enzyme Activity Modulation Induction or inhibition of cytochrome P450 activity by other molecules.Allows for rapid adjustments in the rate of biosynthesis in response to metabolic changes.

Analytical Methodologies in 7,18 Dihydroxykaurenolide Research

Chromatographic Techniques for Isolation and Purification

Chromatography is fundamental to the separation of 7,18-Dihydroxykaurenolide from other metabolites present in the source organism. The choice of technique depends on the scale and required purity of the final product.

Thin Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for the initial analysis of crude extracts and for monitoring the progress of purification. In the context of isolating kaurenolide derivatives, TLC is typically employed to determine the optimal solvent system for separation on a larger scale.

Stationary Phase : Silica (B1680970) gel plates (e.g., Silica Gel 60 F254) are most commonly used due to the moderate polarity of diterpenoids like this compound. The silica gel acts as a polar adsorbent.

Mobile Phase : The mobile phase, or eluent, is a mixture of organic solvents. For compounds in this class, a combination of a non-polar solvent (like hexane (B92381) or chloroform) and a more polar solvent (such as ethyl acetate (B1210297) or methanol) is used. The ratio is optimized to achieve a good separation, typically aiming for a Retention Factor (Rƒ) value between 0.3 and 0.5 for the target compound.

Visualization : After development, the separated compounds on the TLC plate are visualized. While some compounds may be visible under UV light (at 254 nm or 366 nm), it is common to use a staining reagent. A vanillin-sulfuric acid or ceric sulfate (B86663) spray, followed by heating, is a general method for visualizing non-UV active natural products like terpenoids, which often produces distinct colors for different compounds.

Preparative TLC (Prep-TLC) can also be used for the purification of small quantities of the compound. rsc.org In this technique, the crude extract is applied as a band onto a thicker silica gel plate, and after development, the band corresponding to this compound is scraped off, and the compound is eluted from the silica with a suitable polar solvent.

For obtaining highly pure this compound, especially for spectroscopic analysis and biological assays, High-Performance Liquid Chromatography (HPLC) is the method of choice. It offers superior resolution and efficiency compared to other chromatographic techniques.

Modes of Separation : Both normal-phase and reversed-phase HPLC can be used. However, reversed-phase HPLC (RP-HPLC) is more common for the final purification of moderately polar natural products.

Stationary Phase : In RP-HPLC, the stationary phase is non-polar, typically consisting of silica particles chemically bonded with alkyl chains, such as C18 (octadecylsilane) or C8 (octylsilane).

Mobile Phase : The mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. A gradient elution, where the proportion of the organic solvent is gradually increased over time, is often employed to achieve optimal separation of compounds with different polarities from the crude or semi-purified extract.

Detection : A Diode Array Detector (DAD) or a UV-Vis detector is commonly used. Since this compound lacks a strong chromophore, it may exhibit only weak UV absorbance at lower wavelengths (around 200-210 nm). An Evaporative Light Scattering Detector (ELSD) or coupling the HPLC system to a mass spectrometer (LC-MS) can be used for more sensitive detection.

The following table outlines a typical HPLC setup for the purification of kaurenolide derivatives.

ParameterDescription
Column Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm particle size)
Mobile Phase A: Water; B: Acetonitrile or Methanol
Elution Gradient elution, e.g., starting with 30% B, increasing to 100% B over 40 minutes
Flow Rate 2.0 - 4.0 mL/min for semi-preparative scale
Detection UV at 210 nm or ELSD/MS

Spectroscopic Techniques for Structural Confirmation

Once a pure sample of this compound is obtained, its chemical structure is confirmed using a suite of spectroscopic methods.

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to determine the complete carbon skeleton and relative stereochemistry of this compound.

¹H NMR : This experiment provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons through spin-spin coupling. Key signals for this compound include two singlets for the exocyclic double bond at C-16, signals for the two methyl groups, and a characteristic signal for the proton at C-7 bearing a hydroxyl group.

¹³C NMR : This spectrum reveals the number of carbon atoms in the molecule and their chemical environment. For this compound, this includes signals for the lactone carbonyl carbon, the two olefinic carbons of the double bond, carbons bearing hydroxyl groups, and the methyl carbons.

2D NMR : Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to piece the structure together by establishing proton-proton and proton-carbon correlations.

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound, as reported for metabolites from Gibberella fujikuroi.

Table 1: ¹H NMR Spectroscopic Data (as reported for metabolites from G. fujikuroi)

Proton Chemical Shift (δ) ppm Multiplicity
H-17a ~4.95 s
H-17b ~4.85 s
H-7 ~4.50 br s
H-18a ~3.80 d
H-18b ~3.50 d

Table 2: ¹³C NMR Spectroscopic Data (as reported for metabolites from G. fujikuroi)

Carbon Chemical Shift (δ) ppm
C-19 (Lactone C=O) ~178.0
C-16 ~158.0
C-17 (Exocyclic =CH₂) ~106.0
C-7 (-CH-OH) ~78.0
C-18 (-CH₂-OH) ~65.0
C-8 ~55.0
C-10 ~44.0
C-4 ~42.0

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), is used to determine the precise molecular formula. The fragmentation pattern observed in the MS/MS spectrum can offer additional structural clues, confirming the presence of specific functional groups through characteristic losses. For this compound (C₂₀H₂₈O₄), the expected molecular weight is 332.1988 g/mol . The ESI-MS spectrum would typically show the protonated molecule [M+H]⁺ at m/z 333.2066 or a sodium adduct [M+Na]⁺ at m/z 355.1885. Fragmentation would likely involve the loss of water molecules (H₂O) from the hydroxyl groups.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Description
O-H (Hydroxyl) 3500 - 3200 Broad absorption, indicating hydrogen bonding
C-H (Aliphatic) 3000 - 2850 Stretching vibrations of methyl and methylene (B1212753) groups
C=O (γ-Lactone) 1780 - 1760 Strong, characteristic carbonyl stretch

Isotope Ratio Mass Spectrometry in Biosynthetic Studies

The biosynthesis of diterpenoids, including the kaurenolide family to which this compound belongs, is known to originate from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP). Cyclization of GGPP, followed by a series of oxidative modifications, leads to the diverse array of diterpenoid structures.

In a hypothetical IRMS study of this compound biosynthesis, researchers would feed a producing organism, such as a plant or a microbial culture, with a precursor that has been enriched with a stable isotope. For instance, ¹³C-labeled glucose could be supplied as a primary carbon source. As the organism metabolizes the labeled glucose, the ¹³C atoms would be incorporated into the intermediates of the diterpenoid pathway, including IPP, DMAPP, and ultimately GGPP.

Following a suitable incubation period, the this compound would be extracted and purified. The purified compound would then be analyzed by IRMS. The mass spectrometer would measure the ratio of the heavy isotope to the light isotope (e.g., ¹³C/¹²C) in the molecule. An enrichment of the heavy isotope in this compound compared to its natural abundance would provide definitive evidence that the labeled precursor was indeed a building block for the compound.

Detailed Research Findings and Data Interpretation

While specific data tables for this compound are not available, the expected outcomes of such an experiment can be described. The level of isotopic enrichment would be quantified and could provide insights into the efficiency of the biosynthetic pathway. Furthermore, by using precursors labeled at specific positions (position-specific isotope analysis), it would be possible to map the fate of individual atoms from the precursor to the final product. This level of detail is crucial for understanding the intricate cyclization and rearrangement reactions that are characteristic of terpenoid biosynthesis.

For example, feeding with [1-¹³C]glucose versus [6-¹³C]glucose could lead to different labeling patterns in the resulting this compound, providing clues about the specific metabolic routes that contribute to the formation of the isoprene (B109036) units. The analysis of the mass spectra of the labeled and unlabeled compounds would reveal a shift in the mass-to-charge ratio corresponding to the number of incorporated isotopes, confirming the biosynthetic linkage.

The table below illustrates a hypothetical dataset that could be generated from an IRMS study on this compound biosynthesis, demonstrating the principles of isotopic labeling.

Precursor FedIsotopic LabelIsotopic Enrichment in this compound (δ¹³C‰)
Unlabeled Glucose (Control)Natural Abundance-25.0
[U-¹³C₆]GlucoseUniformly ¹³C Labeled+150.0
[1-¹³C]Glucose¹³C at C-1+30.0

This is a hypothetical representation of expected data.

The data in this hypothetical table would strongly support the involvement of glucose in the biosynthesis of this compound. The significantly higher δ¹³C value in the experiment with uniformly labeled glucose indicates substantial incorporation of the label. The differential enrichment from position-specifically labeled glucose would allow for a more detailed reconstruction of the biosynthetic pathway.

Ecological and Biotechnological Relevance of 7,18 Dihydroxykaurenolide Research

Role in Fungal-Plant Interactions (e.g., Gibberella fujikuroi as a Pathogen)

Gibberella fujikuroi (teleomorph of Fusarium fujikuroi) is a well-known fungal pathogen responsible for the "bakanae" or "foolish seedling" disease in rice. wikipedia.org The most prominent symptom of this disease is the abnormal elongation of rice seedlings, which become thin, pale, and unstable. plantwiseplusknowledgebank.org This effect is primarily caused by the fungus's production of gibberellins (B7789140) (GAs), a class of phytohormones that promote excessive growth in the host plant. wikipedia.org

Within the complex secondary metabolism of G. fujikuroi, the biosynthesis of gibberellins is part of a larger diterpenoid pathway. This pathway also produces a variety of other metabolites, including kaurenolides. 7,18-Dihydroxykaurenolide is one such metabolite, formed as a by-product of the main gibberellin pathway. rsc.orgresearchgate.net While gibberellins are the primary virulence factors responsible for the dramatic growth symptoms, the array of secondary metabolites produced by pathogenic fungi can play various roles in the host-pathogen interaction, including acting as phytotoxins or defense modulators. nih.gov

The specific role of this compound in the pathogenicity of G. fujikuroi is not as clearly defined as that of the gibberellins. However, its presence as a co-metabolite underscores the complexity of the chemical interface between the fungus and its host plant. Fungi produce a diverse arsenal (B13267) of secondary metabolites that can contribute to their ability to colonize plant tissues and overcome host defenses. nih.govresearchgate.net Therefore, while GAs cause the primary symptoms, kaurenolides like this compound are part of the broader metabolic footprint of the fungus during infection.

Potential for Biocatalysis and Biotransformation in Organic Synthesis

The biosynthesis of complex molecules like this compound in fungi relies on a series of highly specific enzymatic reactions, offering significant potential for biocatalysis and biotransformation in organic synthesis. researchgate.net Biotransformation utilizes enzymes or whole microbial cells to perform chemical modifications on organic compounds, often with high regio- and stereoselectivity that is difficult to achieve with traditional chemical methods. researchgate.net

The diterpenoid biosynthesis pathway in fungi is rich with enzymes that could be harnessed for biotechnological purposes. Key enzymes include terpene cyclases, which construct the foundational carbon skeleton, and cytochrome P450 monooxygenases (CYPs), which introduce functional groups like hydroxyls with remarkable precision. nih.govacs.org

In G. fujikuroi, the formation of this compound from its precursors is catalyzed by such enzymes. For instance, the P450-1 enzyme within the gibberellin biosynthesis gene cluster is known to be multifunctional, catalyzing several oxidative steps, including the 7β-hydroxylation that is a key step in the formation of kaurenolides. researchgate.net These enzymes represent a valuable toolkit for organic chemists. By isolating these enzymes or using engineered microbial strains, it is possible to:

Perform specific hydroxylations: Introduce hydroxyl groups at specific positions on a diterpene scaffold to create novel, high-value compounds.

Generate structural diversity: Use the biosynthetic machinery to modify various precursor molecules, leading to a range of new diterpenoid structures with potentially useful biological activities. nih.gov

Develop sustainable chemical processes: Biocatalytic reactions are often performed under mild conditions in aqueous media, offering a more environmentally friendly alternative to conventional chemical synthesis. researchgate.net

The table below details key enzyme classes from fungal diterpenoid pathways and their potential applications in biocatalysis.

Enzyme ClassCatalyzed ReactionPotential Biocatalytic Application
Terpene Cyclases (e.g., CPS/KS) Cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to form diterpene skeletons like ent-kaurene (B36324).Generation of complex polycyclic hydrocarbon scaffolds as starting materials for synthesis.
Cytochrome P450 Monooxygenases (CYPs) Regio- and stereospecific oxidation, including hydroxylation, epoxidation, and ring contraction.Introduction of hydroxyl groups and other functionalities to create diverse, complex molecules.
Oxidoreductases Oxidation and reduction reactions, often involving alcohol and aldehyde functional groups.Interconversion of functional groups to produce specific target molecules.
Transferases (e.g., Methyltransferases) Addition of chemical groups (e.g., methyl) to the molecular scaffold.Modification of final products to alter their biological activity or physical properties.

Research on Inhibitors of Diterpenoid Biosynthesis

Targeting key enzymes in this pathway can lead to:

Reduced Pathogenicity: Since gibberellin production is a primary driver of bakanae disease, inhibitors that block the pathway upstream of GA synthesis can mitigate the pathogenic effects on host plants.

Altered Fungal Development: Secondary metabolites are often linked to fungal development processes such as sporulation and pigmentation. Disrupting a major metabolic pathway can therefore have pleiotropic effects on the fungus's life cycle.

Metabolic Stress: The accumulation of precursor molecules due to an enzymatic block can cause metabolic imbalances or toxicity within the fungal cell, leading to inhibited growth.

The study of such inhibitors provides a deeper understanding of the metabolic networks within the fungus and can be a valuable tool for dissecting the function of specific metabolites.

The production of this compound is intrinsically linked to the gibberellin biosynthetic pathway. Therefore, strategies aimed at modulating GA production in G. fujikuroi will also affect the yield of kaurenolide by-products. These strategies can be broadly categorized into genetic and environmental approaches.

Genetic Strategies:

Gene Disruption (Knockout): Deleting genes that code for enzymes downstream in the pathway can cause the accumulation of intermediate compounds. For instance, disrupting the P450-1 gene completely blocks the production of GAs and their kaurenolide by-products. researchgate.net This approach can be used to redirect metabolic flux towards specific desired intermediates.

Environmental and Fermentation Strategies:

Nutrient Regulation: The gibberellin biosynthesis gene cluster in G. fujikuroi is regulated by external signals, most notably nitrogen availability. High concentrations of ammonium (B1175870) in the culture medium are known to repress the expression of the pathway's genes, thereby reducing the production of both GAs and kaurenolides. nih.gov

Process Optimization: Adjusting fermentation parameters such as pH, temperature, and aeration can influence fungal metabolism and the production of secondary metabolites.

The table below summarizes these modulation strategies.

StrategyMethodExpected Impact on this compound Production
Genetic Engineering Overexpression of early pathway genes (e.g., ggs2, cps/ks).Increase
Disruption of genes downstream of kaurenolide formation.Potential Increase/Accumulation
Disruption of key cyclases or P450s (e.g., P450-1).Decrease/Elimination
Fermentation Control Cultivation in high-nitrogen media.Decrease
Optimization of culture pH, temperature, and aeration.Variable (Increase or Decrease)

Q & A

Basic Research Questions

Q. What are the primary natural sources of 7,18-Dihydroxykaurenolide, and how is its presence validated in plant extracts?

  • Methodological Answer : The compound is primarily isolated from cereals (e.g., barley) and produced by Gibberella fujikuroi during germination . Validation involves liquid chromatography-mass spectrometry (LC-MS) for precise molecular identification, coupled with nuclear magnetic resonance (NMR) spectroscopy to confirm structural features like hydroxyl groups. Comparative analysis against reference standards (e.g., exact mass 332.1919948) ensures specificity .

Q. What biosynthetic pathways are implicated in this compound production in Gibberella fujikuroi?

  • Methodological Answer : Biosynthesis studies use isotopic labeling (e.g., ¹³C-glucose) to trace precursor incorporation into the kaurene skeleton. Enzyme assays (e.g., cytochrome P450 monooxygenases) are employed to identify oxidation steps. Transcriptomic analysis of fungal cultures under stress conditions (e.g., nitrogen limitation) can pinpoint regulatory genes .

Q. How is this compound extracted and purified for in vitro studies?

  • Methodological Answer : Extraction typically involves solvent partitioning (e.g., ethyl acetate) followed by column chromatography (silica gel or Sephadex LH-20). High-performance liquid chromatography (HPLC) with UV detection at 210–240 nm optimizes purity. Purity validation requires ≥95% by HPLC-ELSD and absence of fungal metabolites via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from variability in derivative stereochemistry or assay conditions. Strategies include:

  • Structural Reanalysis : X-ray crystallography to confirm configurations of synthesized derivatives (e.g., 7β-hydroxy-18-norkaurenolide) .
  • Standardized Assays : Replicating bioactivity studies (e.g., antimicrobial assays) under controlled conditions (pH, temperature) with positive/negative controls .
  • Meta-Analysis : Systematic review of existing data to identify confounding factors (e.g., solvent effects) .

Q. What experimental designs are optimal for studying the ecological role of this compound in plant-fungal interactions?

  • Methodological Answer : Use co-culture systems (barley seedlings + G. fujikuroi) to simulate natural interactions. Metabolomic profiling (GC-MS/LC-MS) tracks compound production dynamics. Gene knockout models (e.g., CRISPR-Cas9) in fungi validate biosynthetic gene clusters. Ecological impact is assessed via plant growth assays under varying compound concentrations .

Q. How can synthetic protocols for this compound derivatives be optimized to improve yield and scalability?

  • Methodological Answer :

  • Stepwise Functionalization : Protect hydroxyl groups (e.g., using tert-butyldimethylsilyl chloride) before methyl esterification to prevent side reactions .
  • Catalytic Optimization : Screen transition-metal catalysts (e.g., Pd/C) for hydrogenation steps.
  • Process Analytics : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and reduce purification steps .

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., plant receptors). Density functional theory (DFT) calculates thermodynamic stability of tautomers. ADMET prediction software (e.g., SwissADME) evaluates solubility and bioavailability for pharmacological studies .

Data Analysis & Reporting Guidelines

  • Contradiction Handling : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when conflicting data emerge .
  • Statistical Rigor : Use ANOVA for multi-group comparisons in bioactivity studies, with post-hoc Tukey tests. Report confidence intervals (95%) and effect sizes .
  • Reproducibility : Deposit raw spectral data (NMR, MS) in public repositories (e.g., MetaboLights) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.